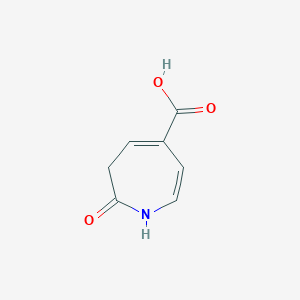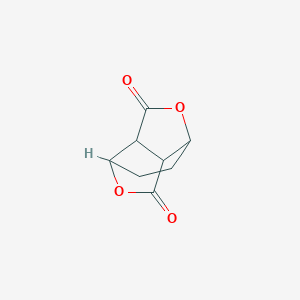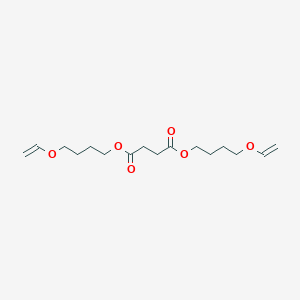
Boc-3-(1-Pyrazolyl)-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-3-(1-Pyrazolyl)-D-alanine” is a chemical compound with the empirical formula C11H17N3O4 . It has a molecular weight of 255.27 . The compound is also known by its synonyms: (S)-2-(Boc-amino)-3-(1-pyrazolyl)propionic acid, Nα-Boc-3-(1-pyrazolyl)-L-alanine .
Molecular Structure Analysis
The SMILES string for “Boc-3-(1-Pyrazolyl)-D-alanine” isCC(C)(C)OC(=O)NC@@HC(O)=O . This string represents the structure of the molecule in a linear format.
Scientific Research Applications
Proteomics Research
Boc-3-(1-Pyrazolyl)-D-alanine: is utilized in proteomics research due to its role in protein synthesis and modification. It’s a building block for the synthesis of peptides and proteins with altered properties, which can be crucial for understanding protein function and interaction .
Enzyme Inhibition Studies
This compound is used to study enzyme-substrate interactions. By incorporating it into peptides, researchers can investigate the specificity and inhibition mechanisms of enzymes, particularly those involved in post-translational modifications .
Drug Discovery
In drug discovery, Boc-3-(1-Pyrazolyl)-D-alanine serves as a scaffold for developing new pharmacologically active molecules. Its unique structure allows for the creation of compounds with potential therapeutic effects .
Material Science
The compound’s ability to form stable structures makes it valuable in material science. It can be used to create novel polymers or coatings with specific properties, such as increased durability or biocompatibility .
Chemical Synthesis
As a synthetic intermediate, Boc-3-(1-Pyrazolyl)-D-alanine is involved in the preparation of complex organic molecules. Its presence can influence the stereochemistry and functional group transformation in synthetic pathways .
Analytical Chemistry
In analytical chemistry, derivatives of Boc-3-(1-Pyrazolyl)-D-alanine can be used as standards or reagents in chromatography and mass spectrometry to quantify or identify other compounds .
Biological Assays
This compound is also used in designing biological assays where it acts as a mimic of naturally occurring amino acids. It helps in the study of peptide interactions with cells and receptors .
Agricultural Chemistry
In agricultural chemistry, Boc-3-(1-Pyrazolyl)-D-alanine can be used to synthesize agrochemicals that target specific enzymes or receptors in pests, leading to the development of more effective pesticides .
Safety and Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQESMEFISORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

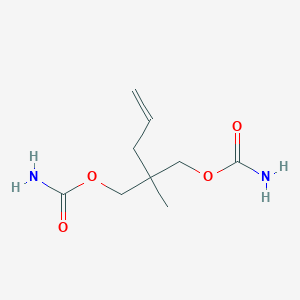
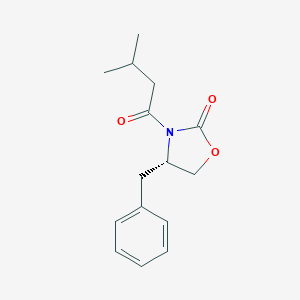
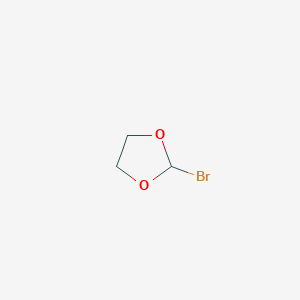

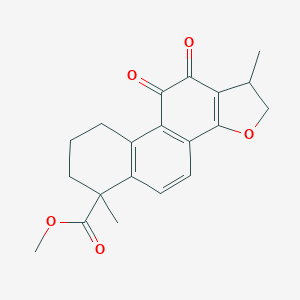
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)

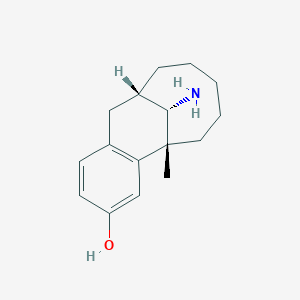
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)

